endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane
Description
Structural Characterization of endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane
Molecular Topology and Stereochemical Configuration Analysis
The core structure of This compound comprises a bicyclo[3.2.1]octane framework with a tertiary hydroxyl group at the C2 position and a Boc-protected amine at the bridgehead (C8). The IUPAC name, tert-butyl (1r,2r,5s)-2-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate, explicitly defines its stereochemistry, with the hydroxyl group adopting an endo orientation relative to the bicyclic system. The SMILES notation CC(C)(C)OC(=O)N1[C@@H]2CC[C@@H](O)[C@H]1CC2 confirms the R,R,S configuration at positions 1, 2, and 5, respectively.
Molecular mechanics simulations suggest that the endo configuration minimizes steric clash between the Boc group and the hydroxyl substituent, stabilizing the molecule by approximately 2.3 kcal/mol compared to the exo diastereomer. This stereochemical preference is further evidenced by the absence of detectable exo isomers in chromatographic analyses.
Table 1: Key Molecular Descriptors of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₂₁NO₃ | |
| Molecular Weight | 227.3 g/mol | |
| Boiling Point | Not reported | |
| Density | 1.12 g/cm³ (estimated) | |
| LogP | 1.78 (calculated) |
Comparative Analysis with Related Azabicyclo[3.2.1]octane Derivatives
The substitution pattern at C2 critically influences the physicochemical and biological properties of azabicyclo[3.2.1]octane derivatives. A comparison with three analogues is illustrative:
8-Boc-2-oxo-8-azabicyclo[3.2.1]octane (CAS: 1408076-39-0):
2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane (CAS: 1419101-14-6):
endo-8-Azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2,2-diphenylacetate hydrochloride (CID: 69229742):
Table 2: Structural and Functional Comparison of Azabicyclo[3.2.1]octane Derivatives
| Compound | C2 Substituent | Molecular Weight (g/mol) | LogP | Key Application |
|---|---|---|---|---|
| endo-8-Boc-2-hydroxy-... | -OH | 227.3 | 1.78 | Chiral building block |
| 8-Boc-2-oxo-... | =O | 225.28 | 2.14 | Intermediate in alkaloid synthesis |
| 2-Hydroxy-2-methyl-... | -OH, -CH₃ | 141.21 | 0.92 | Ligand for CNS targets |
| 2-Hydroxy-2,2-diphenylacetate ester... | -O(CO)CPh₂OH | 373.9 | 3.45 | Kinase inhibition |
Properties
IUPAC Name |
tert-butyl (1R,2R,5S)-2-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-4-6-9(13)10(14)7-5-8/h8-10,14H,4-7H2,1-3H3/t8-,9+,10+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFQURHPMOOMIL-IVZWLZJFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@@H]1[C@@H](CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001115719 | |
| Record name | 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-hydroxy-, 1,1-dimethylethyl ester, (1R,2R,5S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001115719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408075-82-0 | |
| Record name | 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-hydroxy-, 1,1-dimethylethyl ester, (1R,2R,5S)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408075-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Azabicyclo[3.2.1]octane-8-carboxylic acid, 2-hydroxy-, 1,1-dimethylethyl ester, (1R,2R,5S)-rel- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001115719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Strategies
The 8-azabicyclo[3.2.1]octane skeleton is typically constructed via intramolecular Mannich reactions or reductive amination. For example, 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one (a related intermediate) is synthesized by reacting a diketone precursor with ammonium acetate under acidic conditions, followed by cyclization. Adapting this approach, the unsubstituted bicyclic ketone can be generated using 1,5-diketones and ammonium formate in methanol at reflux.
Boc Protection of the Amine
Introducing the Boc group is achieved by treating the free amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or tetrahydrofuran, catalyzed by 4-dimethylaminopyridine (DMAP) . For example, endo-8-Boc-6-hydroxy-8-azabicyclo[3.2.1]octane is prepared by reacting the amine with Boc₂O in anhydrous THF at 0°C, yielding a 97% pure product.
Stereoselective Hydroxylation at the 2-Position
Cyanohydrin Formation and Reduction
A patent by describes hydroxylation via cyanohydrin intermediates . For instance, 8-(2,2,2-trifluoroethyl)-8-azabicyclo[3.2.1]octan-3-one is treated with sodium cyanide and hydrochloric acid at 0°C to form a cyanohydrin, which is subsequently reduced with sodium borohydride to yield the hydroxylated product. Adapting this method, the 2-keto derivative of the Boc-protected bicyclo[3.2.1]octane can undergo cyanohydrin formation, followed by selective reduction to install the hydroxyl group.
-
Dissolve 8-Boc-8-azabicyclo[3.2.1]octan-2-one (5.0 g, 24 mmol) in methanol (12 mL).
-
Add sodium cyanide (4.80 g, 95 mmol) and hydrochloric acid (5 M, 4.0 mL) at 0°C.
-
Stir for 24 hours, then adjust pH to 5.5 with HCl.
-
Extract with ethyl acetate, dry over MgSO₄, and concentrate to obtain the cyanohydrin intermediate.
-
Reduce with NaBH₄ in methanol to yield the hydroxylated product (72% yield).
Direct Oxidation-Reduction Approaches
Alternative methods involve stereoselective ketone reduction . Using L-Selectride® (lithium tri-sec-butylborohydride) in THF at −78°C, the 2-keto group is reduced to the endo-alcohol with >90% diastereomeric excess.
Critical Reaction Optimization Parameters
Temperature and Solvent Effects
Workup and Purification
-
Liquid-liquid extraction with ethyl acetate and brine removes unreacted starting materials.
-
Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the Boc-protected product in >95% purity.
Characterization and Analytical Data
Spectroscopic Analysis
Purity and Yield
Challenges and Limitations
Stereochemical Control
Maintaining the endo configuration requires precise control of reduction conditions. Use of bulky reducing agents (e.g., L-Selectride®) or chiral catalysts may improve selectivity.
Boc Group Stability
The Boc group is susceptible to cleavage under strongly acidic or basic conditions. Reactions involving phosphorus oxychloride or pyridine must be conducted at neutral pH to prevent deprotection.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Stereoselectivity | Key Reagents |
|---|---|---|---|---|
| Cyanohydrin Reduction | 72 | 95 | Moderate | NaCN, HCl, NaBH₄ |
| Direct Reduction | 85 | 97 | High | L-Selectride®, THF |
| Catalytic Hydrogenation | 68 | 90 | Low | Pd/C, H₂ |
Industrial and Academic Applications
The compound’s primary use is as a chiral building block for:
Chemical Reactions Analysis
Endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Scientific Research Applications
Chemical Synthesis
Endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane serves as a crucial building block in the synthesis of tropane alkaloids. The compound's unique bicyclic structure facilitates the development of various derivatives that exhibit significant biological activities.
Biological Research
Research indicates that derivatives of this compound exhibit a range of biological activities, making them valuable in pharmacological studies.
Biological Activities
The compound has been studied for:
- Opioid Receptor Modulation : It acts as a kappa-opioid receptor antagonist, showing potential in pain management and treatment of opioid addiction.
- Neuroprotective Effects : It may protect against neurodegenerative diseases by modulating pathways involved in neuronal survival.
Medicinal Chemistry
This compound and its derivatives are explored for therapeutic applications, particularly in treating mood disorders and other psychiatric conditions.
Therapeutic Potential
The compound is being investigated for:
- Monoamine Reuptake Inhibition : It shows promise as a treatment for depression, anxiety disorders, and ADHD by inhibiting the reuptake of neurotransmitters like serotonin and dopamine .
Case Study 1: Neuroprotective Effects
A study demonstrated that derivatives of this compound exhibited neuroprotective properties in cellular models of neurodegeneration. The mechanism involved modulation of signaling pathways related to oxidative stress and apoptosis .
Case Study 2: Pain Management
Research highlighted the efficacy of kappa-opioid receptor antagonists derived from this compound in managing chronic pain conditions without the addictive side effects typically associated with traditional opioids .
Mechanism of Action
The mechanism of action of endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain biological receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
*Molecular formula listed in (H₂O) is likely erroneous; corrected based on structural analysis.
Key Differences and Research Findings
Stereochemistry (endo vs. exo):
- The endo configuration stabilizes intramolecular interactions, enhancing binding affinity in receptor ligands. For example, endo-3-(1-methylindol-2-yl)-8-methyl-8-azabicyclo[3.2.1]octane exhibited higher NMDA receptor antagonism (Kᵢ = 1.2 nM) compared to exo analogs .
- exo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane is less prevalent in medicinal chemistry due to reduced steric compatibility with enzyme active sites .
Functional Group Variations: Hydroxy vs. Oxo Groups: The 2-hydroxy derivative is more polar, influencing solubility and hydrogen-bonding capacity, whereas the 2-oxo analog (ketone) participates in nucleophilic additions . Amino vs. Hydroxy Groups: The amino derivative (CAS 207405-68-3) is pivotal in synthesizing peptidomimetics but requires careful handling due to reactivity .
Safety and Handling:
- Most Boc-protected azabicyclo compounds share similar hazards (e.g., H315/H319 for skin/eye irritation). For example, 3-Methylene-8-Boc-8-azabicyclo[3.2.1]octane requires precautions like PPE and cold storage .
Synthetic Challenges:
- Achieving high stereochemical purity (>97%) is critical. highlights a 92% yield for a related compound using optimized coupling conditions (e.g., 8-oxa-3-azabicyclo[3.2.1]octane hydrochloride as a precursor) .
Biological Activity
Endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane is a bicyclic compound that belongs to the tropane alkaloid family, which is known for its significant biological activities. This compound has been the subject of various studies aimed at understanding its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₉N₁O₃, with a molecular weight of 225.28 g/mol. Its structural features include a bicyclic framework that allows for interactions with biological targets, particularly in the central nervous system.
This compound interacts with various receptors and enzymes, modulating their activity and leading to diverse biological effects. The mechanism of action often involves binding to specific molecular targets, which can influence pathways related to pain modulation, neuroprotection, and other physiological functions.
Biological Activities
Research indicates that derivatives of this compound exhibit a range of biological activities:
- Opioid Receptor Modulation : Some studies have focused on its role as a kappa-opioid receptor antagonist, showing potential in pain management and treatment of opioid addiction .
- Neuroprotective Effects : The compound may demonstrate neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
- Structure-Activity Relationship (SAR) Studies : Research has shown that modifications to the bicyclic structure can enhance selectivity for opioid receptors, suggesting that this compound could be optimized for therapeutic use .
- In Vitro Testing : In vitro assays have demonstrated that certain derivatives exhibit potent activity against specific biological targets, with IC₅₀ values indicating effective modulation of receptor activity .
- Comparative Studies : Comparisons with other tropane alkaloids reveal that this compound possesses unique properties due to its specific functional groups, which affect its interaction with biological systems .
Summary Table of Biological Activities
Future Directions
The future research directions for this compound include:
- Synthesis of Derivatives : Continued synthesis and evaluation of derivatives to improve potency and selectivity for targeted biological activities.
- Clinical Studies : Initiating clinical trials to assess the therapeutic potential in pain management and neuroprotection.
Q & A
Q. What are the optimal synthetic routes for preparing endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves a multistep sequence starting from bicyclic amine precursors. Key steps include:
- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group at the 8-position via reaction with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., DMAP or triethylamine) .
- Hydroxylation : Selective oxidation or hydroxylation at the 2-position using oxidizing agents like m-CPBA or OsO₄, followed by stereochemical control via chiral auxiliaries or asymmetric catalysis .
- Purification : Chiral HPLC or recrystallization from ethanol/water mixtures to achieve >98% enantiomeric excess .
Q. How can the stereochemistry of the hydroxyl group at the 2-position be confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Single-crystal analysis provides definitive proof of the endo configuration and hydroxyl orientation .
- NMR Spectroscopy : Coupling constants (e.g., ) between the hydroxyl proton and adjacent protons in the bicyclic framework, combined with NOE experiments, can distinguish endo vs. exo configurations .
- Optical Rotation : Comparison with literature values for known stereoisomers .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer :
- Respiratory Protection : Use NIOSH-approved OV/AG/P99 respirators for aerosolized particles due to potential respiratory irritation .
- Skin Protection : Wear nitrile gloves and full-body chemical-resistant suits to avoid dermal exposure, as structural analogs exhibit skin irritation (H315) .
- Waste Disposal : Neutralize acidic or basic residues before disposal to prevent hazardous reactions .
Advanced Research Questions
Q. How does the endo-Boc-hydroxy configuration influence biological activity in receptor-binding studies?
- Methodological Answer :
- Structural-Activity Relationship (SAR) : The endo-Boc group enhances steric shielding, reducing metabolic degradation, while the 2-hydroxy group participates in hydrogen bonding with target receptors (e.g., serotonin or dopamine transporters). Competitive binding assays (e.g., radioligand displacement) using tritiated analogs can quantify affinity changes .
- Molecular Dynamics Simulations : Analyze the compound’s conformational flexibility and receptor docking stability using software like Schrödinger or AutoDock .
Q. How can contradictory solubility data across studies be resolved?
- Methodological Answer :
- Solvent Screening : Perform systematic solubility tests in buffered aqueous solutions (pH 4–10) and organic solvents (e.g., DMSO, acetonitrile) under controlled temperature (25°C vs. 37°C) to identify outliers .
- Hansen Solubility Parameters : Calculate HSP values to predict miscibility gaps and explain discrepancies between polar protic vs. aprotic solvent systems .
Q. What strategies improve catalytic efficiency in asymmetric syntheses of this compound?
- Methodological Answer :
- Chiral Ligand Design : Use bisoxazoline or phosphine ligands with transition metals (e.g., Cu or Rh) to enhance enantioselectivity during hydroxylation .
- Flow Chemistry : Continuous-flow reactors with immobilized catalysts reduce side reactions and improve yield (>80%) compared to batch processes .
Q. How can degradation products under acidic conditions be characterized?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
